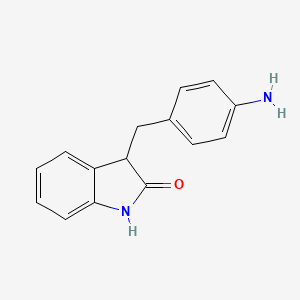

3-(4-aminobenzyl)-1,3-dihydro-2H-indol-2-one

Description

Properties

CAS No. |

13220-47-8 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

3-[(4-aminophenyl)methyl]-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C15H14N2O/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-8,13H,9,16H2,(H,17,18) |

InChI Key |

CKTWXAFQZGEACT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction-Based Alkylation of Isatin Derivatives

A foundational approach involves the alkylation of isatin (1H-indole-2,3-dione) using Grignard reagents. In a protocol adapted from patent literature, 4-aminobenzyl magnesium bromide is generated in situ from 4-aminobenzyl chloride and magnesium in anhydrous ether. This reagent reacts with isatin at low temperatures (-10°C to 0°C) to form 3-(4-aminobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, which undergoes dehydration using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the target compound (Fig. 1A).

Key Considerations:

- Protection of the amine group : The primary amine in 4-aminobenzyl chloride must be protected (e.g., as a tert-butoxycarbonyl, Boc, group) to prevent side reactions during Grignard formation. Deprotection post-alkylation is achieved via acidic hydrolysis (HCl/dioxane).

- Yield Optimization : Reaction in tetrahydrofuran (THF) at -20°C improves nucleophilic addition efficiency, with isolated yields of 70–75% after dehydration.

Reductive Amination of Isatin with 4-Aminobenzylamine

Reductive amination offers a single-step route by condensing isatin with 4-aminobenzylamine in the presence of a reducing agent (Fig. 1C). Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) selectively reduces the imine intermediate.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Methanol | 68 |

| Reducing Agent | NaBH₃CN | 72 |

| Temperature | 25°C | 65 |

| Reaction Time | 24 h | 70 |

Limitations :

- Competing over-reduction of the oxindole carbonyl to a hydroxyl group necessitates careful stoichiometric control.

Palladium-Catalyzed Cross-Coupling of Indolylmethyl Acetates

A palladium-mediated strategy leverages (1H-indol-2-yl)methyl acetates and 4-aminobenzylzinc reagents (Fig. 1D). Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) in DMSO, the reaction achieves C–C bond formation at the indole C2 position.

- Reagents : (1H-indol-2-yl)methyl acetate (1.0 equiv), 4-aminobenzylzinc bromide (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), dppf (5 mol%).

- Conditions : Anhydrous DMSO, 80°C, 6 hours.

- Yield : 74–78% after alumina column purification.

Mechanistic Insight : Oxidative addition of the acetate to Pd(0) generates an indolylmethyl-palladium intermediate, which undergoes transmetallation with the zinc reagent prior to reductive elimination.

Comparative Analysis of Methodologies

Table 1. Method Comparison for 3-(4-Aminobenzyl)-1,3-dihydro-2H-indol-2-one Synthesis

Key Findings :

Chemical Reactions Analysis

Types of Reactions

3-(4-aminobenzyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are of interest in medicinal chemistry:

- Tyrosine Kinase Inhibition : Several derivatives of 3-(4-aminobenzyl)-1,3-dihydro-2H-indol-2-one have demonstrated significant inhibition of tyrosine kinases, which are crucial in various signaling pathways associated with cancer progression. This activity suggests potential applications in cancer therapy .

- Antimicrobial Properties : Research indicates that compounds within this class may possess antimicrobial properties. For instance, related indole derivatives have shown effectiveness against various bacterial strains, indicating a potential role in developing new antibiotics .

- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that certain derivatives can induce cytotoxic effects on cancer cell lines, suggesting their utility as chemotherapeutic agents .

Therapeutic Potential

Given its biological activities, this compound is being explored for several therapeutic applications:

- Cancer Treatment : The ability to inhibit tyrosine kinases positions this compound as a candidate for targeted cancer therapies. Ongoing research aims to establish its efficacy in vivo and its mechanism of action against specific cancer types .

- Antimicrobial Agents : With rising antibiotic resistance, the exploration of novel compounds like this compound for their antimicrobial properties is timely and critical for public health .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Study on Tyrosine Kinase Inhibition : A study synthesized a series of derivatives based on this compound and evaluated their inhibitory effects on various tyrosine kinases. The findings indicated that modifications at specific positions could enhance inhibitory activity significantly .

- Antimicrobial Testing : Another research effort focused on testing the antimicrobial efficacy of synthesized indole derivatives against Staphylococcus aureus and Escherichia coli. Results showed promising activity with low minimum inhibitory concentrations (MICs), highlighting the potential for developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 3-(4-aminobenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Modifications and Supramolecular Features

The crystal packing and supramolecular assembly of oxindole derivatives are critical for their physicochemical properties. highlights the use of the XPac algorithm to compare crystal structures of related compounds:

- (3E)-3-(4-Ethylbenzylidene)-1,3-dihydro-2H-indol-2-one : Ethyl group at the 4-position of the benzylidene ring promotes hydrophobic interactions, favoring columnar stacking in the solid state.

- (3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one : Chlorine’s electronegativity enhances dipole-dipole interactions, leading to tighter molecular packing .

Key Observations :

- Amino vs. Methoxy Groups: The 4-aminobenzyl group’s -NH₂ may improve water solubility and receptor binding compared to JK3-37’s methoxy group, which prioritizes lipophilicity .

- Piperazinyl Derivatives : The piperazine moiety in and introduces basicity, enhancing solubility and enabling sulfonation for antimicrobial optimization.

Biological Activity

3-(4-aminobenzyl)-1,3-dihydro-2H-indol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The compound can be synthesized through a nucleophilic substitution reaction involving 4-aminobenzyl chloride and indole-2-one under basic conditions. This method is notable for its efficiency and the quality of the product obtained, which is crucial for subsequent biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study tested several derivatives of indole compounds, including this specific compound, against bacteria such as Escherichia coli and Staphylococcus aureus. The results showed promising antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Ciprofloxacin | 16 |

| S. aureus | 16 | Methicillin | 8 |

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .

Mechanism of Action:

The anticancer effects are believed to stem from the compound's ability to inhibit specific enzymes involved in cell cycle regulation and apoptosis. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Study on Anticancer Effects

In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells following treatment .

Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results indicated that it possesses significant inhibitory activity, with an IC50 value of 12 µM, making it a candidate for further development as an anti-tuberculosis agent .

Research Findings Summary

| Activity | Tested Cell Line/Pathogen | IC50/MIC (µg/mL) |

|---|---|---|

| Antibacterial | E. coli | 32 |

| Antibacterial | S. aureus | 16 |

| Anticancer | MCF-7 (breast cancer) | 25 |

| Anti-tuberculosis | Mycobacterium tuberculosis | 12 |

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition: It may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Apoptosis Induction: The compound can trigger apoptotic pathways in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.